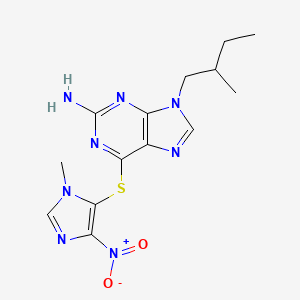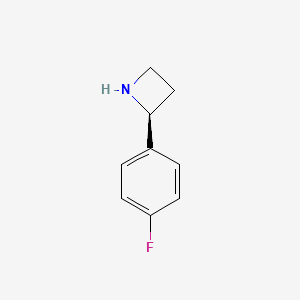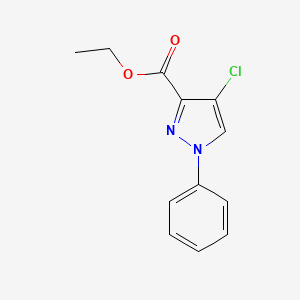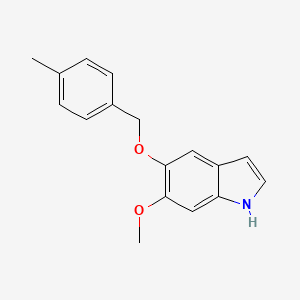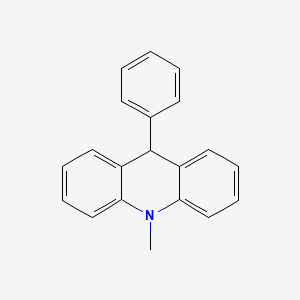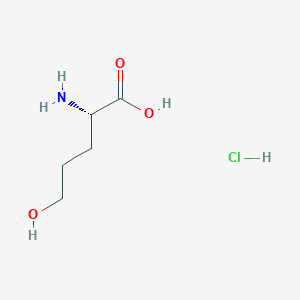
(S)-2-Amino-5-hydroxypentanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-5-hydroxypentanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in the field of organic chemistry and biochemistry due to its unique structure and properties. This compound is often used in the synthesis of peptides and proteins, and it plays a crucial role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-hydroxypentanoic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2-amino-5-oxopentanoic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a palladium or rhodium catalyst under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-5-hydroxypentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include 2-amino-5-oxopentanoic acid or its derivatives.
Reduction: The major products include 2-amino-5-hydroxypentane.
Substitution: The major products include 2-amino-5-halopentanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-5-hydroxypentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: It is used in the study of enzyme mechanisms and protein structure.
Medicine: It has potential therapeutic applications in the treatment of various diseases due to its role in biochemical pathways.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-5-hydroxypentanoic acid hydrochloride involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, and it may also interact with receptors involved in neurotransmission. The molecular targets and pathways involved include amino acid transporters and metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-hydroxypentanoic acid: The non-chiral version of the compound.
2-Amino-5-oxopentanoic acid: An oxidized derivative.
2-Amino-5-halopentanoic acid: Halogenated derivatives.
Uniqueness
(S)-2-Amino-5-hydroxypentanoic acid hydrochloride is unique due to its chiral nature, which allows it to interact specifically with chiral enzymes and receptors. This specificity makes it a valuable tool in biochemical research and pharmaceutical development.
Eigenschaften
Molekularformel |
C5H12ClNO3 |
|---|---|
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
(2S)-2-amino-5-hydroxypentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c6-4(5(8)9)2-1-3-7;/h4,7H,1-3,6H2,(H,8,9);1H/t4-;/m0./s1 |
InChI-Schlüssel |
FRKGFFPSAKHCLE-WCCKRBBISA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)CO.Cl |
Kanonische SMILES |
C(CC(C(=O)O)N)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



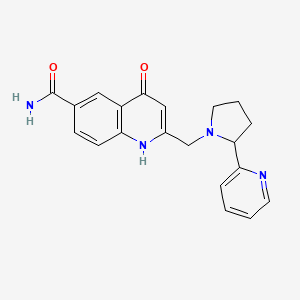
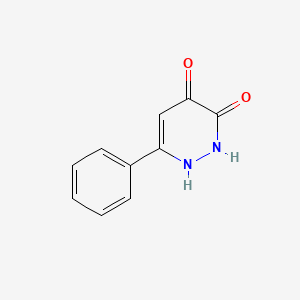


![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)

